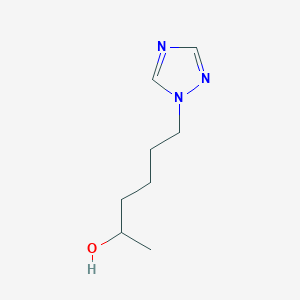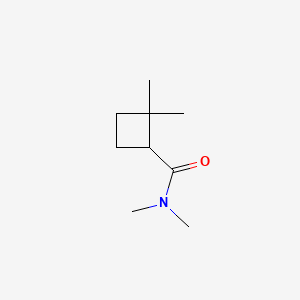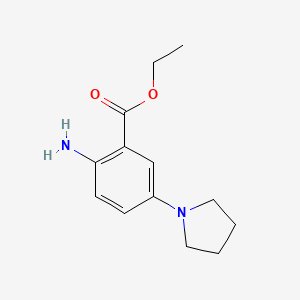![molecular formula C13H25ClN2O3S B13568913 Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B13568913.png)
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride is a complex organic compound with a molecular weight of 324.87 g/mol This compound is known for its unique spirocyclic structure, which includes a sulfur atom in a lambda6 oxidation state
Preparation Methods
The synthesis of tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride involves multiple steps. The synthetic route typically starts with the formation of the spirocyclic core, followed by the introduction of the tert-butyl ester and the imino(methyl)oxo-lambda6-sulfanyl group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the lambda6 oxidation state can be further oxidized under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions used but generally include oxidized sulfur compounds, amines, and carboxylic acids .
Scientific Research Applications
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: While not widely used industrially, its unique properties make it a subject of interest for developing new materials and catalysts
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. The sulfur atom in the lambda6 oxidation state may play a crucial role in these interactions, potentially forming reversible covalent bonds with target molecules .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with sulfur atoms in various oxidation states. For example:
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate: This compound has a similar structure but with a different spirocyclic core.
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate: This is a closely related compound without the hydrochloride salt form.
The uniqueness of tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride lies in its specific spirocyclic structure and the presence of the lambda6-sulfur atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H25ClN2O3S |
|---|---|
Molecular Weight |
324.87 g/mol |
IUPAC Name |
tert-butyl 7-(methylsulfonimidoyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3S.ClH/c1-12(2,3)18-11(16)15-8-5-10(19(4,14)17)9-13(15)6-7-13;/h10,14H,5-9H2,1-4H3;1H |
InChI Key |
ZLHXPYITZFZZOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CC2)S(=N)(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)





![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)






